Allantoin Acetyl Methionine

Beschreibung

Eigenschaften

IUPAC Name |

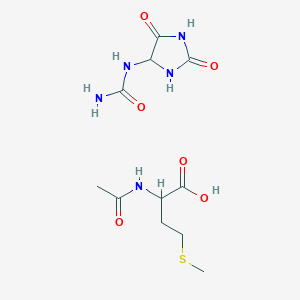

2-acetamido-4-methylsulfanylbutanoic acid;(2,5-dioxoimidazolidin-4-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S.C4H6N4O3/c1-5(9)8-6(7(10)11)3-4-12-2;5-3(10)6-1-2(9)8-4(11)7-1/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11);1H,(H3,5,6,10)(H2,7,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNZJCOLRQMXHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)O.C1(C(=O)NC(=O)N1)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884047 |

Source

|

| Record name | Methionine, N-acetyl-, compd. with N-(2,5-dioxo-4-imidazolidinyl)urea (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4207-40-3 |

Source

|

| Record name | Allantoin Acetyl Methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4207-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allantoin acetyl methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004207403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionine, N-acetyl-, compd. with N-(2,5-dioxo-4-imidazolidinyl)urea (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methionine, N-acetyl-, compd. with N-(2,5-dioxo-4-imidazolidinyl)urea (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-DL-methionine, compound with (2,5-dioxo-4-imidazolidine)urea (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLANTOIN ACETYL METHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C554034748 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Allantoin Acetyl Methionine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoin (B1664786) Acetyl Methionine is a conjugate molecule designed to leverage the distinct biochemical properties of its two primary components: allantoin and an acetylated form of the essential amino acid methionine. While comprehensive studies on the combined molecule are limited, its mechanism of action can be elucidated by examining the well-documented activities of its constituents. Allantoin is recognized for its wound-healing, anti-inflammatory, and keratolytic properties, primarily mediated through the modulation of inflammatory responses and stimulation of fibroblast proliferation and extracellular matrix (ECM) synthesis.[1][2][3] Acetyl methionine serves as a crucial precursor to the endogenous antioxidant glutathione (B108866), thereby protecting cells from oxidative stress.[4][5] This guide synthesizes the available data on each component to propose a synergistic mechanism for Allantoin Acetyl Methionine, detailing the underlying signaling pathways, providing quantitative data from relevant studies, and outlining key experimental protocols.

Introduction

This compound is a compound that integrates the therapeutic actions of allantoin and acetyl methionine.[6][7] Allantoin, a diureide of glyoxylic acid, has a long history of use in dermatological and cosmetic formulations for its soothing and regenerative effects.[6][8][9] Methionine, an essential sulfur-containing amino acid, plays a critical role in protein synthesis and cellular metabolism.[10][11] Its acetylated form, N-Acetyl-L-methionine, is utilized for its enhanced stability and bioavailability, primarily serving as a precursor for the synthesis of the master antioxidant, glutathione.[4][12] The combination of these two molecules is intended to provide a multi-faceted approach to skin protection and repair, addressing inflammation, cellular regeneration, and oxidative stress simultaneously.

The Role of Allantoin in Cellular Proliferation and Inflammation

Allantoin's primary mechanism of action in skin repair involves the modulation of the inflammatory response and the stimulation of cellular proliferation and tissue regeneration.[1][13][14]

Modulation of Inflammatory Response

Allantoin has been shown to modulate the inflammatory phase of wound healing.[2][9] Studies suggest that it can reduce the presence of inflammatory cells at the wound site, which in turn limits the release of reactive oxygen species (ROS) and subsequent tissue damage.[2] This anti-inflammatory action is believed to be mediated, in part, by the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, potentially through the inhibition of NF-κB signaling.[14]

Stimulation of Fibroblast Proliferation and ECM Synthesis

A key aspect of allantoin's regenerative capacity is its ability to stimulate fibroblast proliferation and the synthesis of extracellular matrix components, such as collagen.[2][8][9] This action is crucial for the formation of new tissue and the structural integrity of the healing skin.[8] The signaling pathways involved are thought to include the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15][16][17]

-

TGF-β Signaling: TGF-β is a potent cytokine that plays a central role in fibrosis and wound healing by inducing the transdifferentiation of fibroblasts into myofibroblasts, which are key effector cells in tissue repair.[15][16][18] This process is mediated through both canonical (Smad2/3) and non-canonical (e.g., MAPK) pathways.[15][16]

-

MAPK Signaling: The MAPK pathways (including ERK1/2, p38, and JNK) are critical for regulating cell proliferation and differentiation in skin cells like keratinocytes and fibroblasts.[19][20][21][22] Allantoin may promote cell proliferation by activating these pathways.

Quantitative Data on Allantoin's Effects

| Parameter | Observation | Concentration/Dose | Model System | Reference |

| Inflammatory Cell Reduction | Early reduction in inflammatory cells | 5% Allantoin emulsion | In vivo (rat wound model) | [1][2][3] |

| Collagen Deposition | Early onset of collagen deposition | 5% Allantoin emulsion | In vivo (rat wound model) | [1][2][3] |

| Fibroblast Proliferation | Increased DNA synthesis and mitotic activity | Not specified | In vitro (fibroblast culture) | [14] |

| Cytokine Downregulation | Reduction in TNF-α and IL-6 | Not specified | In vitro (immune cells) | [14] |

Signaling Pathway Diagram: Allantoin and Fibroblast Activation

Caption: Allantoin's proposed mechanism for stimulating fibroblast activity.

Experimental Protocol: In Vivo Wound Healing Assay

This protocol is based on studies evaluating the wound healing properties of topical formulations.[1][3][23]

-

Animal Model: Female Wistar rats are randomly assigned to control and treatment groups.

-

Wound Creation: Under anesthesia, a circular full-thickness wound is created on the dorsal region of each rat.

-

Treatment: A 5% allantoin emulsion is applied topically to the wounds of the treatment group daily for a specified period (e.g., 14 days). The control group receives no treatment or a vehicle-only emulsion.

-

Planimetry Analysis: The wound area is traced on transparent paper at regular intervals (e.g., days 3, 7, 14) and measured to calculate the percentage of wound contraction.

-

Histological Analysis: On specified days, animals are euthanized, and wound tissue is excised, fixed in 10% buffered formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for qualitative analysis of inflammatory infiltrate and tissue organization, and with Picrosirius Red for quantification of collagen deposition.

-

Data Analysis: Statistical analysis (e.g., ANOVA) is performed to compare the wound contraction rates and histological scores between the groups.

The Role of Acetyl Methionine in Antioxidant Defense

N-Acetyl-L-methionine's primary contribution to the combined molecule is its role in bolstering the cell's antioxidant defenses.[4][5][24]

Glutathione Synthesis

Methionine is a precursor to cysteine, which is the rate-limiting amino acid in the synthesis of glutathione (GSH).[11][12][25] GSH is a tripeptide that acts as a major endogenous antioxidant, protecting cells from damage by ROS. The synthesis of GSH occurs in two ATP-dependent steps:

-

Formation of γ-glutamylcysteine: Catalyzed by glutamate-cysteine ligase (GCL).

-

Addition of glycine: Catalyzed by glutathione synthetase (GS).[12]

By providing a source of methionine, Acetyl Methionine supports the replenishment of intracellular GSH levels, thereby enhancing the cell's capacity to neutralize oxidative stress.[4]

Direct Antioxidant Activity

The thioether group in methionine itself can be oxidized, allowing it to directly scavenge reactive oxygen species.[26][27] This reversible oxidation can protect other more critical amino acid residues within proteins from oxidative damage.[27]

Quantitative Data on Acetyl Methionine's Effects

| Parameter | Observation | Concentration/Dose | Model System | Reference |

| Hepatic Glutathione Levels | Inhibition of GSH decrease | 859.5 mg/kg (peroral) | In vivo (mouse model) | [4] |

| Protein Oxidation | Superior protection against oxidation compared to N-acetyl-tryptophan | Not specified | In vitro (recombinant human serum albumin) | [24][28] |

| Collagen Synthesis | Enhanced collagen synthesis and deposition (as part of an amino acid mixture) | 0.2% amino acid mixture with supplemental methionine | In vivo (rat skin) | [29] |

Signaling Pathway Diagram: Acetyl Methionine and Glutathione Synthesis

Caption: Role of Acetyl Methionine in the glutathione synthesis pathway.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This protocol is a general method for measuring the antioxidant activity of a compound in a cell-based system.[30][31][32][33][34]

-

Cell Culture: Plate adherent cells (e.g., HepG2 or HaCaT) in a 96-well black, clear-bottom microplate and culture until confluent.

-

Cell Treatment: Remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS). Incubate the cells with a solution of the fluorescent probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) and the test compound (Acetyl Methionine) for 1 hour at 37°C.

-

Induction of Oxidative Stress: Wash the cells with PBS to remove the treatment solution. Add a free radical initiator (e.g., ABAP) to all wells except the blank controls.

-

Fluorescence Measurement: Immediately begin reading the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader at 37°C. Readings are taken at regular intervals for a specified duration.

-

Data Analysis: Calculate the area under the curve (AUC) for each sample. The antioxidant activity is inversely proportional to the fluorescence intensity and is often expressed as quercetin (B1663063) equivalents.

Proposed Synergistic Mechanism of this compound

The proposed mechanism of action for this compound is a dual-pronged approach that combines the regenerative and anti-inflammatory properties of allantoin with the antioxidant capabilities of acetyl methionine.

-

Initial Response (Anti-inflammatory and Antioxidant): Upon application to stressed or damaged skin, the molecule would provide immediate benefits. The allantoin component would begin to modulate the inflammatory response, reducing redness and irritation.[8] Concurrently, the acetyl methionine component would bolster the cellular antioxidant defenses by supporting glutathione synthesis, helping to neutralize the burst of reactive oxygen species that is characteristic of tissue injury.

-

Regenerative Phase (Proliferation and Repair): Following the initial response, the allantoin component would stimulate the proliferation of fibroblasts and keratinocytes, key cells in the skin's repair process.[14][35] This leads to the synthesis of new collagen and other extracellular matrix components, rebuilding the damaged tissue.[9] The enhanced antioxidant environment created by the acetyl methionine component would protect these newly forming cells and matrix proteins from oxidative damage, ensuring a more efficient and effective repair process.

Conceptual Diagram of Synergistic Action

Caption: Proposed synergistic mechanism of this compound.

Conclusion

The mechanism of action of this compound is best understood as a synergistic combination of the functions of its constituent parts. Allantoin drives the cellular repair and regeneration processes while actively suppressing inflammation. Acetyl Methionine provides essential protection against oxidative stress by serving as a precursor to glutathione. This dual action allows for a comprehensive approach to skin care and repair, addressing both the causes and effects of skin damage. Further research focusing specifically on the combined molecule is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties and to confirm the synergistic effects proposed in this guide.

References

- 1. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. This compound | 4207-40-3 [chemicalbook.com]

- 8. What is the mechanism of Allantoin? [synapse.patsnap.com]

- 9. us.typology.com [us.typology.com]

- 10. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cysteine and Methionine Deprivation Sensitizes Cells to N-Acetyl Cysteine [repository.arizona.edu]

- 12. Glutathione - Wikipedia [en.wikipedia.org]

- 13. How Allantoin Works: A Deep Dive into Its Healing and Anti-Aging Properties | Authorised Retailers | BuyCosmetics.CY [buycosmetics.cy]

- 14. cosmeticscience.net [cosmeticscience.net]

- 15. mdpi.com [mdpi.com]

- 16. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MAPK signaling pathways modulate IL-1beta expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. AKT and MAPK signaling in KGF-treated and UVB-exposed human epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. [PDF] Profile of wound healing process induced by allantoin. | Semantic Scholar [semanticscholar.org]

- 24. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 28. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Transdermal delivery of amino acids and antioxidants enhance collagen synthesis: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. mdpi.com [mdpi.com]

- 32. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 33. kamiyabiomedical.com [kamiyabiomedical.com]

- 34. content.abcam.com [content.abcam.com]

- 35. How Allantoin Transforms Your Skin: A Deep Dive into Its Benefits | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]

A Technical Guide to the Synergistic Efficacy of Allantoin and Acetyl Methionine in Dermatological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of allantoin (B1664786) and acetyl methionine presents a compelling synergistic relationship for dermatological formulations, particularly in skin barrier repair, wound healing, and anti-aging applications. Allantoin is a well-established agent known for its soothing, moisturizing, and regenerative properties, which stimulates fibroblast proliferation and modulates inflammation.[1][2][3][4] Acetyl methionine, a derivative of the essential amino acid methionine, serves as a potent antioxidant and a precursor to vital molecules involved in cellular protection and repair.[5][6] This technical guide elucidates the individual mechanisms of action, explores the basis for their synergy, presents quantitative data from relevant studies, and provides detailed experimental protocols for evaluating their combined efficacy. The logical and biological pathways are further illustrated using pathway and workflow diagrams.

Introduction: The Rationale for Synergy

Effective dermatological therapy often relies on multi-modal approaches that address the complex biological processes of skin damage and repair. Skin integrity is compromised by a host of factors, including environmental stressors (UV radiation, pollutants), mechanical injury, and intrinsic aging, leading to inflammation, oxidative stress, and impaired healing.

-

Allantoin: Primarily acts as a catalyst for tissue regeneration and an anti-inflammatory agent. It promotes the proliferative phase of wound healing by stimulating fibroblasts and keratinocytes.[1][3] Its keratolytic action helps soften keratin (B1170402) and shed dead skin cells, promoting smoother skin.[2][7]

-

Acetyl Methionine: Functions as a critical antioxidant. Methionine residues in proteins are susceptible to oxidation, and N-acetyl-methionine can protect against this oxidative damage.[5][8] Furthermore, as a precursor to L-cysteine, it can replenish glutathione (B108866), one of the body's most potent endogenous antioxidants, thereby protecting cells from damage by free radicals.[9][10]

The synergy arises from a dual-action approach: allantoin actively promotes the cellular machinery for repair and regeneration, while acetyl methionine protects the cellular structures and proteins from the oxidative stress that can impede these repair processes. This combination creates a more favorable environment for healing and tissue homeostasis.

Mechanisms of Action

Allantoin: The Regenerator and Soother

Allantoin's efficacy is rooted in its ability to influence multiple stages of the healing process:

-

Inflammatory Modulation: It helps regulate the initial inflammatory response, preventing excessive inflammation that can delay healing.[4]

-

Cell Proliferation: It stimulates the proliferation and activity of fibroblasts and keratinocytes, which are essential for synthesizing the extracellular matrix (ECM) and re-epithelializing wounds.[1][2][7]

-

Moisturization & Keratolysis: By increasing the water content of the ECM and promoting the shedding of dead skin cells, it enhances skin hydration and smoothness.[2]

Key signaling pathways influenced by allantoin include the Transforming Growth Factor-β (TGF-β) and PI3K/AKT pathways, which are central to cell proliferation, migration, and ECM deposition.[1]

Acetyl Methionine: The Protector and Antioxidant

Acetyl methionine's primary role is to mitigate oxidative stress through several mechanisms:

-

Direct Antioxidant Activity: The thioether group in methionine is readily oxidizable, allowing it to neutralize reactive oxygen species (ROS) and protect critical proteins and lipids from damage.[5][8]

-

Glutathione Precursor: As a derivative of L-cysteine, N-acetyl methionine supports the synthesis of glutathione (GSH), a master antioxidant that detoxifies harmful substances and neutralizes free radicals.[9]

-

Protein Stabilization: It has been shown to be a superior protectant for proteins like albumin against post-translational oxidation, preserving their structure and function.[5]

The combination of these two agents provides a complementary therapeutic strategy, as illustrated below.

Quantitative Data and Efficacy

While direct, peer-reviewed clinical trials quantifying the synergy of allantoin and acetyl methionine are limited, data from studies on individual components and formulations containing similar active ingredients provide strong evidence for their combined potential. The following tables summarize relevant findings.

Table 1: Efficacy of Allantoin in Wound Healing and Skin Repair

| Parameter | Model / Study Type | Treatment | Result | Source |

|---|---|---|---|---|

| Wound Closure | Animal Model (Rats) | 5% Allantoin Emulsion | 98% wound closure, significantly faster than control | [1] |

| Fibroblast Proliferation | In vitro | Allantoin-treated fibroblasts | Increased DNA synthesis and mitotic activity | [7] |

| Skin Erythema & Lesions | Clinical Trial (Diaper Dermatitis) | Allantoin-containing cream | Significant reduction in erythema and lesion scores, comparable to low-potency steroids | [7] |

| Collagen Deposition | Animal Model (Rats) | Topical Allantoin | Early and increased collagen deposition at wound site |[3] |

Table 2: Efficacy of Methionine Derivatives and Antioxidants in Skin Health

| Parameter | Model / Study Type | Treatment | Result | Source |

|---|---|---|---|---|

| Protein Oxidation | In vitro (rHSA protein) | N-Acetyl-Methionine | Significantly less chemical modification and structural change vs. control | [5] |

| Skin Tone & Pores | Clinical Trial (Male Photodamage) | Antioxidant formulation | 29% improvement in skin tone (p=0.0001); 28% improvement in pores (p<0.0001) at 4 weeks | [11] |

| Skin Elasticity | Clinical Trial | Amino acid/Copper/HA injection | 23.4% increase in skin elasticity | [12] |

| Skin Hydration | Clinical Trial | Amino acid/Copper/HA injection | 14.3% increase in skin moisture |[12] |

Signaling Pathway Visualization

The synergistic effect can be visualized at the cellular level. Allantoin promotes proliferative signals, while acetyl methionine protects the cell from oxidative stress that could trigger apoptotic or inflammatory pathways, ensuring the proliferative signals are effective.

Experimental Protocols

To evaluate the synergistic effects of allantoin and acetyl methionine, a multi-tiered approach involving in vitro, ex vivo, and clinical models is recommended.

Protocol: In Vitro Fibroblast Proliferation and Migration Assay (Scratch Assay)

Objective: To determine if the combination of allantoin and acetyl methionine enhances fibroblast migration and proliferation more than individual components, especially under oxidative stress.

Methodology:

-

Cell Culture: Culture human dermal fibroblasts (HDFs) in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) until a confluent monolayer is formed in 6-well plates.

-

Scratch Wound: Create a uniform "scratch" in the cell monolayer using a sterile 200 µL pipette tip. Wash with phosphate-buffered saline (PBS) to remove dislodged cells.

-

Treatment Groups:

-

Control (DMEM with 1% FBS)

-

Vehicle + Oxidative Stressor (e.g., 100 µM H₂O₂)

-

Allantoin (e.g., 0.5%) + Stressor

-

Acetyl Methionine (e.g., 0.2%) + Stressor

-

Allantoin (0.5%) + Acetyl Methionine (0.2%) + Stressor

-

-

Image Acquisition: Capture images of the scratch wound at 0, 12, and 24 hours using an inverted microscope with a camera.

-

Data Analysis: Quantify the wound area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure. Statistical analysis (e.g., ANOVA) is used to compare the treatment groups.

Protocol: Human Clinical Trial for Skin Barrier Function

Objective: To assess the efficacy of a topical formulation containing allantoin and acetyl methionine in improving skin barrier function and reducing irritation in human subjects.

Methodology:

-

Subject Recruitment: Recruit 20-30 healthy volunteers with signs of compromised skin barrier (e.g., mild to moderate dryness, erythema).

-

Study Design: A 4-week, double-blind, randomized, vehicle-controlled study. Subjects are divided into two groups: one applying the active formulation, the other a vehicle control.

-

Test Product:

-

Active: Emulsion containing Allantoin (e.g., 0.5%) and Acetyl Methionine (e.g., 0.2%).

-

Vehicle: Emulsion without the active ingredients.

-

-

Application: Subjects apply the assigned product to a designated area on the forearm twice daily for 4 weeks.

-

Efficacy Measurements (Baseline, Week 2, Week 4):

-

Transepidermal Water Loss (TEWL): Measured using a Tewameter to assess barrier integrity.

-

Skin Hydration: Measured using a Corneometer.

-

Clinical Grading: A dermatologist assesses erythema, dryness, and overall skin condition on a standardized scale.

-

Subject Self-Assessment: Questionnaires on skin smoothness, comfort, and irritation.[11]

-

-

Statistical Analysis: Use paired t-tests or Wilcoxon signed-rank tests to compare changes from baseline within groups and ANOVA or Mann-Whitney U tests to compare between groups. A p-value < 0.05 is considered significant.[13]

Conclusion

The combination of allantoin and acetyl methionine offers a scientifically robust strategy for advanced dermatological formulations. Allantoin provides a strong stimulus for cellular repair and regeneration while concurrently soothing inflammation. Acetyl methionine complements this action by providing essential antioxidant protection, preserving cellular integrity and function against oxidative insults. This synergistic partnership creates an optimal microenvironment for skin healing, repair, and rejuvenation. The experimental protocols outlined provide a clear framework for researchers and drug development professionals to quantitatively validate and further explore the potent synergy of these two compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Allantoin? [synapse.patsnap.com]

- 3. us.typology.com [us.typology.com]

- 4. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cosmeticscience.net [cosmeticscience.net]

- 8. mdpi.com [mdpi.com]

- 9. vinmec.com [vinmec.com]

- 10. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 11. A pilot study evaluating the efficacy and tolerability of a comprehensive, hydrating topical antioxidant developed specifically for men - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Effect of Enhancers on in vitro and in vivo Skin Permeation and Deposition of S-Methyl-l-Methionine - PMC [pmc.ncbi.nlm.nih.gov]

Allantoin Acetyl Methionine: A Technical Guide to Synthesis and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoin (B1664786) Acetyl Methionine is a synergistic complex formed from the bioactive molecule Allantoin and the essential amino acid derivative, N-acetyl-DL-methionine. This compound is utilized in the cosmetic and pharmaceutical industries for its enhanced skin conditioning, soothing, and protective properties. This technical guide provides a comprehensive overview of the synthesis of Allantoin Acetyl Methionine, detailing the preparation of its precursors and the final complexation step. The chemical structure and physicochemical properties are also presented.

Introduction

Allantoin, a diureide of glyoxylic acid, is a well-established cosmetic and pharmaceutical ingredient known for its keratolytic, moisturizing, and wound-healing properties. N-acetyl-DL-methionine is a derivative of the sulfur-containing amino acid methionine, which plays a crucial role in various metabolic pathways and is known for its antioxidant and skin-conditioning effects. The formation of this compound as a 1:1 complex aims to combine the beneficial effects of both molecules, potentially offering enhanced bioavailability and synergistic activity. This guide outlines the synthetic pathways to obtain high-purity this compound and provides a detailed look at its chemical structure.

Chemical Structure and Properties

This compound is a salt or complex in which the acidic N-acetyl-DL-methionine molecule forms an ionic bond with the basic sites of the Allantoin molecule.

Table 1: Physicochemical Properties of this compound and its Precursors

| Property | Allantoin | N-acetyl-DL-methionine | This compound |

| Molecular Formula | C₄H₆N₄O₃ | C₇H₁₃NO₃S | C₁₁H₁₉N₅O₆S |

| Molecular Weight | 158.12 g/mol | 191.25 g/mol | 349.37 g/mol |

| Appearance | White crystalline powder | White crystalline powder | White or off-white powder |

| Melting Point | 230 °C (decomposes) | 104-107 °C | Not available |

| Solubility | Sparingly soluble in water | Soluble in water | Information not readily available |

Note: Data for this compound is limited in publicly available literature.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the independent synthesis of its two precursors, Allantoin and N-acetyl-DL-methionine, followed by their complexation.

Synthesis of Allantoin

A common and efficient method for the synthesis of Allantoin is the condensation reaction between glyoxylic acid and urea (B33335).

Experimental Protocol: Synthesis of Allantoin [1]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a heating mantle, add a calculated amount of an aqueous solution of glyoxylic acid.

-

Addition of Urea: To the stirred glyoxylic acid solution, add a molar excess of urea (typically 2-4 equivalents).

-

Acid Catalysis: Introduce a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, to the reaction mixture.

-

Heating and Reaction: Heat the mixture to a temperature between 60-80°C and maintain the reaction with continuous stirring for several hours.

-

Crystallization and Isolation: Upon completion of the reaction, cool the mixture to room temperature to allow for the crystallization of Allantoin.

-

Purification: Collect the crude Allantoin by filtration, wash with cold water to remove unreacted starting materials and impurities, and dry under vacuum. Recrystallization from hot water can be performed for further purification.

Synthesis of N-acetyl-DL-methionine

N-acetyl-DL-methionine is typically synthesized via the acetylation of DL-methionine using acetic anhydride (B1165640) in an alkaline aqueous medium.

Experimental Protocol: Synthesis of N-acetyl-DL-methionine [2]

-

Dissolution of Methionine: Dissolve DL-methionine in an aqueous solution of an alkali, such as sodium hydroxide, with stirring.

-

Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride dropwise while maintaining the pH of the solution between 8 and 10 by the concurrent addition of an alkali solution.

-

Reaction Completion: After the addition of acetic anhydride is complete, continue stirring the reaction mixture at room temperature for a few hours to ensure the completion of the reaction.

-

Acidification and Precipitation: Acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3. This will cause the precipitation of N-acetyl-DL-methionine.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be recrystallized from a suitable solvent like water or ethanol (B145695) for higher purity.

Formation of this compound Complex

The final step involves the complexation of Allantoin and N-acetyl-DL-methionine in a 1:1 molar ratio. A general procedure based on the formation of similar allantoin complexes is provided below.[3]

Experimental Protocol: Formation of this compound Complex

-

Solubilization: In separate vessels, dissolve equimolar amounts of Allantoin and N-acetyl-DL-methionine in a suitable solvent. Water is a likely solvent, and gentle heating may be required to achieve complete dissolution of Allantoin.

-

Mixing: Combine the two solutions with continuous stirring.

-

Complex Formation and Precipitation: Allow the mixture to stir at room temperature for a period to facilitate the formation of the complex. The complex may precipitate out of the solution upon cooling or after a certain reaction time.

-

Isolation: If a precipitate forms, collect the this compound complex by filtration.

-

Drying: Dry the resulting white or off-white powder under vacuum to remove any residual solvent. The product should be a free-flowing powder.

Structural Characterization

The definitive structure of this compound would be best confirmed through single-crystal X-ray diffraction. However, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide valuable structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum of the complex would be expected to show characteristic peaks from both Allantoin (e.g., C=O stretching, N-H stretching and bending) and N-acetyl-DL-methionine (e.g., carboxylic acid O-H and C=O stretching, amide C=O stretching, S-C stretching). Shifts in the positions of the carboxylic acid and amine/amide peaks compared to the individual components would provide evidence of salt/complex formation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would show signals corresponding to the protons and carbons of both molecules. Changes in the chemical shifts of protons and carbons near the acidic and basic centers upon complexation would confirm the interaction between the two components.

Due to the limited availability of published spectroscopic data for the final complex, researchers are encouraged to perform these analyses for structural verification.

Conclusion

The synthesis of this compound is a feasible process involving well-established chemical reactions. The preparation of the individual precursors, Allantoin and N-acetyl-DL-methionine, can be achieved with good yields and purity. The final complexation step, while not extensively detailed in the literature, can be accomplished through a straightforward mixing and precipitation procedure. This technical guide provides a solid foundation for the synthesis and structural understanding of this promising cosmetic and pharmaceutical ingredient. Further research into the characterization and biological activity of the complex is warranted to fully elucidate its potential benefits.

References

Unraveling the Cellular Journey of Allantoin Acetyl Methionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cellular uptake and metabolism of Allantoin (B1664786) Acetyl Methionine as a composite molecule is not currently available in published scientific literature. This guide, therefore, presents a scientifically plausible, hypothetical model based on the known cellular transport and metabolic pathways of its individual components: allantoin and N-acetyl-methionine. The experimental protocols provided are designed to serve as a comprehensive framework for investigating and validating these hypotheses.

Introduction

Allantoin Acetyl Methionine is a compound that combines the well-known skin-soothing properties of allantoin with the essential amino acid L-methionine, in its N-acetylated form.[1] While its primary applications have been in cosmetics for its purported anti-seborrhoeic, healing, and soothing properties, a deeper understanding of its interaction with cells at a molecular level is crucial for unlocking its full therapeutic potential.[1] This technical guide synthesizes the available knowledge on the constituent molecules to propose a hypothetical model for the cellular uptake and metabolism of this compound and provides detailed experimental methodologies to explore these processes.

Hypothetical Model of Cellular Uptake and Metabolism

Based on the distinct properties of allantoin and N-acetyl-methionine, we propose a two-stage model for the cellular processing of this compound:

-

Extracellular Dissociation/Hydrolysis: It is hypothesized that in the extracellular environment, particularly at physiological pH, this compound may exist in equilibrium with its dissociated components, allantoin and N-acetyl-methionine, or undergo enzymatic hydrolysis. The stability of allantoin itself is pH-dependent, with degradation occurring in acidic and alkaline conditions.[2]

-

Independent Cellular Uptake and Metabolism: Following dissociation, allantoin and N-acetyl-methionine are likely transported into the cell and metabolized via their respective independent pathways.

Proposed Cellular Uptake Mechanisms

-

Allantoin: The precise mechanism for allantoin transport into mammalian cells is not well-defined. However, research in other organisms suggests the involvement of specific transporters. In Saccharomyces cerevisiae, allantoin uptake is mediated by an active transport system.[3] While no direct homolog has been identified in mammals for this primary purpose, given its structural similarity to other purine (B94841) degradation products, transport could potentially be mediated by nucleobase or organic anion transporters. There is also evidence that allantoin can activate imidazoline (B1206853) receptors, which could suggest a receptor-mediated entry mechanism, although this is less likely to be a primary uptake route for metabolic purposes.[4]

-

N-Acetyl-Methionine: As an N-acetylated amino acid, it may be transported into cells by amino acid transporters that recognize it as a substrate. More likely, it serves as a prodrug, being deacetylated extracellularly or at the cell surface to L-methionine, which is then transported by various amino acid transporters such as the L-type amino acid transporter 1 (LAT1), a sodium-independent transporter for large neutral amino acids, and sodium-dependent transporters like Systems A and ASC.[5][6]

Proposed Metabolic Pathways

-

Intracellular Allantoin: Once inside the cell, allantoin is not extensively metabolized in humans, as humans lack the urate oxidase enzyme to produce it from uric acid and the subsequent enzymes (allantoinase, allantoicase) to degrade it further.[7] Therefore, it is likely that intracellular allantoin is either incorporated into metabolic pathways that are not yet fully elucidated or is effluxed from the cell.

-

Intracellular N-Acetyl-Methionine and Methionine: N-acetyl-methionine that enters the cell would likely be deacetylated by intracellular acylases to yield L-methionine and acetate.[8] L-methionine is an essential amino acid and would enter its well-established metabolic pathways, including protein synthesis, conversion to S-adenosylmethionine (SAM) for methylation reactions, and the transsulfuration pathway for cysteine and glutathione (B108866) synthesis.[9]

Quantitative Data Summary (Hypothetical)

Due to the lack of experimental data for this compound, the following table presents hypothetical quantitative parameters that would need to be determined experimentally to validate the proposed model.

| Parameter | Analyte | Proposed Experimental Value (Hypothetical) | Rationale/Basis |

| Cellular Uptake | |||

| Km (µM) | Allantoin | 50 - 200 | Based on the affinity of other nucleobase transporters for their substrates. |

| Vmax (pmol/min/mg protein) | Allantoin | 100 - 500 | Typical range for active transport of small molecules. |

| Km (µM) | L-Methionine (from N-Acetyl-Methionine) | 20 - 100 | Known affinity range for various amino acid transporters.[5] |

| Vmax (pmol/min/mg protein) | L-Methionine (from N-Acetyl-Methionine) | 500 - 2000 | Reflects the high demand for an essential amino acid. |

| Metabolism | |||

| Deacetylation Rate (nmol/min/mg protein) | N-Acetyl-Methionine | 5 - 20 | Based on known activities of intracellular acylases.[8] |

| Incorporation into Protein (% of initial dose) | 14C-Methionine (from 14C-N-Acetyl-Methionine) | 10 - 30% after 24h | Standard incorporation rate for essential amino acids in cultured cells. |

| Conversion to SAM (pmol/mg protein) | 14C-Methionine (from 14C-N-Acetyl-Methionine) | 50 - 150 | Reflects the central role of methionine in methylation. |

Experimental Protocols

To investigate the cellular uptake and metabolism of this compound, a multi-faceted approach employing cell culture, radiolabeling, and advanced analytical techniques is necessary. The following protocols are adapted from established methodologies for studying small molecule transport and metabolism.

Protocol 1: Cellular Uptake Assay for this compound and its Components

Objective: To quantify the rate of cellular uptake of this compound, allantoin, and N-acetyl-methionine.

Materials:

-

Human keratinocytes (HaCaT) or dermal fibroblasts (HDF).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Radiolabeled compounds: [14C]-Allantoin, [14C]-N-Acetyl-Methionine, and custom synthesized [14C]-Allantoin Acetyl Methionine.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Scintillation cocktail and counter.

-

BCA protein assay kit.

Procedure:

-

Cell Seeding: Plate cells in 24-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment.

-

Pre-incubation: On the day of the assay, wash the cells twice with warm PBS. Pre-incubate the cells in serum-free medium for 30 minutes at 37°C to deplete endogenous substrates.

-

Initiation of Uptake: Add the radiolabeled compound (e.g., [14C]-Allantoin Acetyl Methionine at varying concentrations) to the wells. For competition assays, co-incubate with a 100-fold excess of unlabeled allantoin, N-acetyl-methionine, or known inhibitors of relevant transporters.

-

Incubation: Incubate the cells for various time points (e.g., 1, 5, 15, 30, 60 minutes) at 37°C.

-

Termination of Uptake: To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation.

-

Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Normalization: Use another aliquot of the cell lysate to determine the total protein concentration using a BCA assay.

-

Data Analysis: Express the uptake as picomoles of compound per milligram of protein. Determine kinetic parameters (Km and Vmax) by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.

Protocol 2: LC-MS/MS Analysis of Intracellular Metabolites

Objective: To identify and quantify intracellular levels of this compound, allantoin, N-acetyl-methionine, and L-methionine following incubation with this compound.

Materials:

-

Cells and culture reagents as in Protocol 1.

-

Unlabeled this compound.

-

Acetonitrile, methanol, formic acid (LC-MS grade).

-

Internal standards (e.g., 13C, 15N-labeled allantoin and L-methionine).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Cell Treatment: Seed and grow cells as in Protocol 1. Treat cells with a defined concentration of this compound for various time points.

-

Metabolite Extraction: After incubation, rapidly wash the cells with ice-cold PBS. Quench metabolism and extract metabolites by adding ice-cold 80% methanol. Scrape the cells, transfer the suspension to a microcentrifuge tube, and vortex vigorously.

-

Sample Preparation: Centrifuge the samples at high speed to pellet cell debris. Collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Develop a sensitive and specific LC-MS/MS method for the separation and quantification of this compound, allantoin, N-acetyl-methionine, and L-methionine.[10][11] Use multiple reaction monitoring (MRM) for targeted quantification.

-

Data Analysis: Quantify the intracellular concentrations of each analyte by comparing their peak areas to those of the internal standards and a standard curve. Normalize the results to the total protein or cell number.

Mandatory Visualizations

Caption: Hypothetical Cellular Uptake and Metabolism of this compound.

Caption: Experimental Workflow for Cellular Uptake Assay.

Conclusion

While this compound shows promise in cosmetic applications, its journey at the cellular and molecular level remains largely uncharted. The hypothetical model and experimental frameworks presented in this guide offer a robust starting point for researchers to elucidate its mechanisms of cellular uptake and metabolism. Such investigations are paramount for substantiating its current uses and exploring novel therapeutic applications in dermatology and beyond. The clear delineation between what is known about the individual components and the proposed pathways for the combined molecule underscores the critical need for direct experimental validation.

References

- 1. This compound | 4207-40-3 [chemicalbook.com]

- 2. [Stability of allantoin and identification of its degradation compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction and inhibition of the allantoin permease in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methionine uptake via the SLC43A2 transporter is essential for regulatory T-cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allantoin, a Potential Metabolite That Promotes AMPK Phosphorylation and Suppresses Cholesterol Biosynthesis Via the Mevalonate Pathway and Bloch Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]

- 10. Allantoin in Human Urine Quantified by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The In-Vitro Biological Profile of Allantoin Acetyl Methionine: A Review of Component Activities

Disclaimer: There is a notable scarcity of published scientific literature specifically investigating the in-vitro biological activity of the singular, conjugated molecule, Allantoin (B1664786) Acetyl Methionine. This technical guide, therefore, provides a comprehensive overview of the well-documented in-vitro activities of its individual components: Allantoin and N-Acetyl Methionine. The information presented is intended to inform researchers, scientists, and drug development professionals of the potential biological contributions each molecule may confer, while highlighting the clear need for further research into the combined entity.

Allantoin: A Multifaceted Agent in Cutaneous Biology

Allantoin is a diureide of glyoxylic acid, widely recognized for its therapeutic properties in skin care and wound management.[1] In-vitro studies have elucidated several key mechanisms of action at the cellular level.

Cell Proliferation and Wound Healing

A primary biological activity attributed to allantoin is its ability to stimulate the proliferation of fibroblasts and keratinocytes, cell types crucial for the processes of wound healing and tissue regeneration.[1][2] Studies have demonstrated that allantoin can enhance DNA synthesis and mitotic activity in fibroblast cultures, which is essential for the synthesis of collagen and subsequent tissue repair.[1]

However, it is noteworthy that some studies have reported a mild inhibitory effect on the proliferation of both MDCK (Madin-Darby Canine Kidney) and L929 (mouse fibroblast) cell lines at higher concentrations (40 and 100 µg/ml).[1][3]

Table 1: Effect of Allantoin on Cell Proliferation

| Cell Line | Concentration (µg/ml) | Observed Effect | Reference |

| Fibroblasts | Not specified | Increased DNA synthesis and mitotic activity | [1] |

| Keratinocytes | Not specified | Stimulated proliferation | [1][2] |

| MDCK | 40, 100 | Mild inhibitory effect | [1][3] |

| L929 | 40, 100 | Mild inhibitory effect | [3] |

Anti-inflammatory Activity

Allantoin exhibits anti-inflammatory properties by modulating key signaling pathways. It has been shown to downregulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] This effect is believed to be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway in immune cells.[1][2] By curbing the expression of these inflammatory mediators, allantoin can contribute to the reduction of inflammation.

Table 2: Anti-inflammatory Effects of Allantoin

| Target | Effect | Signaling Pathway | Reference |

| TNF-α | Downregulation | Inhibition of NF-κB | [1][2] |

| IL-6 | Downregulation | Inhibition of NF-κB | [1][2] |

A study on the in-vitro anti-inflammatory activity of pure allantoin showed significant inhibition of albumin denaturation, a common method to screen for anti-inflammatory properties.[4]

Table 3: In-Vitro Anti-inflammatory Activity of Allantoin (Albumin Denaturation Inhibition)

| Concentration (mg/mL) | % Inhibition |

| 0.25 | 78.78 ± 1.83 |

| 0.5 | - |

| 1.0 | 87.20 ± 2.11 |

| 2.0 | - |

| (Data extracted from a study on pure allantoin)[4] |

Antioxidant Properties

Allantoin, a product of purine (B94841) catabolism resulting from the oxidation of uric acid, can function as a scavenger of reactive oxygen species (ROS).[1][5] This antioxidant capacity contributes to its protective effects on cells and tissues. Various in-vitro antioxidant assays have been used to characterize the radical scavenging ability of allantoin.

Table 4: In-Vitro Antioxidant Activity of Allantoin

| Assay | Activity | Reference |

| DPPH Radical Scavenging | Demonstrated scavenging ability | [6] |

| ABTS Radical Scavenging | Demonstrated scavenging ability | [6] |

| Total Antioxidant Capacity (T-AOC) | Showed antioxidant capacity | [6] |

Collagen Synthesis

Several sources suggest that allantoin stimulates fibroblast activity, which is essential for collagen synthesis.[1] This is a critical aspect of its wound-healing properties, contributing to the structural integrity of repaired tissue. However, direct quantitative in-vitro data on collagen synthesis specifically modulated by allantoin was not prevalent in the reviewed literature.

N-Acetyl Methionine: A Potent Antioxidant

N-Acetyl-L-methionine (N-AcMet) is a derivative of the essential amino acid methionine. Its primary documented in-vitro activity is its role as a potent antioxidant and a scavenger of reactive oxygen species (ROS).[7][8]

Antioxidant and Cytoprotective Effects

N-AcMet has been shown to be a superior protectant of human serum albumin against post-translational oxidation compared to N-acetyl-L-tryptophan.[7] In studies using chloramine-T to induce oxidative stress, N-AcMet effectively reduced the formation of carbonyl groups and advanced oxidation protein products.[7] This protective effect helps in preserving the structural and functional integrity of proteins.

Furthermore, N-AcMet has demonstrated the ability to inhibit the growth and mitochondrial activity of certain cancer cell lines, such as Jurkat and MTC-SK cells, in a concentration- and time-dependent manner.[9]

Table 5: Effects of N-Acetyl-L-methionine on Cancer Cell Lines

| Cell Line | Concentration (µg/mL) | Incubation Time (h) | Observed Effect | Reference |

| Jurkat | 0-500 | 24-72 | Inhibition of growth and mitochondrial activity | [9] |

| MTC-SK | 0-500 | 24-72 | Inhibition of growth and mitochondrial activity | [9] |

Experimental Protocols

Cell Proliferation Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Cells (e.g., L929 fibroblasts, MDCK epithelial cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test substance (e.g., allantoin). Control wells receive medium without the test substance.

-

Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3]

In-Vitro Anti-inflammatory Assay (Albumin Denaturation Inhibition)

This assay assesses the ability of a substance to inhibit the denaturation of protein, which is a hallmark of inflammation.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the test substance at various concentrations and a solution of bovine serum albumin (BSA).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time, followed by heating (e.g., at 70°C) to induce denaturation.

-

Cooling and Absorbance Measurement: The mixture is cooled to room temperature, and the turbidity, which indicates the extent of protein denaturation, is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).

-

Calculation: The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with that of the control (containing no test substance).[4]

Antioxidant Assays (e.g., DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

Methodology:

-

Sample Preparation: Solutions of the test substance (e.g., allantoin) are prepared at various concentrations.

-

Reaction: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with the test sample solutions.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the test substance.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples with that of the control (DPPH solution without the test substance).[6]

Signaling Pathways and Visualizations

Allantoin's Anti-inflammatory Signaling Pathway

Allantoin's anti-inflammatory effects are primarily attributed to its ability to inhibit the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

References

- 1. benchchem.com [benchchem.com]

- 2. cosmeticscience.net [cosmeticscience.net]

- 3. Comparative Study of the Biological Activity of Allantoin and Aqueous Extract of the Comfrey Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. brieflands.com [brieflands.com]

- 6. researchgate.net [researchgate.net]

- 7. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

Allantoin Acetyl Methionine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoin (B1664786) Acetyl Methionine is a cosmetic ingredient recognized for its skin conditioning, soothing, and anti-seborrheic properties. This technical guide provides a comprehensive overview of the available scientific and historical information regarding this compound. Due to a notable scarcity of dedicated research on the combined molecule, this document synthesizes data on its constituent parts—Allantoin and N-Acetyl Methionine—to infer its characteristics and mechanisms of action. This guide covers the historical context of allantoin and its complexes, its physicochemical properties, and detailed experimental protocols relevant to its purported functions. Furthermore, it explores the signaling pathways associated with the biological activities of allantoin, offering insights for future research and development in dermatology and cosmetology.

Discovery and History

The history of Allantoin Acetyl Methionine is intrinsically linked to the discovery and study of its primary component, allantoin. Allantoin, a diureide of glyoxylic acid, was first isolated in 1800.[1] Its name is derived from the allantois, an embryonic excretory organ in most mammals where it is a major metabolic intermediate of purine (B94841) metabolism.[1]

N-Acetyl Methionine, the other component of the molecule, is a derivative of the essential amino acid methionine. Its synthesis, typically through the acetylation of L-methionine, is a well-established chemical process.[2] The combination of allantoin with N-acetyl methionine likely aimed to leverage the known skin-soothing and healing properties of allantoin with the potential benefits of methionine, an amino acid crucial for protein synthesis and cellular health.

Physicochemical Properties

This compound is a complex of allantoin and N-acetyl-DL-methionine.[3] As a cosmetic ingredient, it is recognized for its functions as an antistatic agent, a skin conditioning agent, a skin protecting agent, and a soothing agent.[3]

Table 1: Physicochemical Properties of this compound and its Components

| Property | This compound | Allantoin | N-Acetyl Methionine |

| Chemical Formula | C11H19N5O6S | C4H6N4O3 | C7H13NO3S |

| Appearance | - | White, odorless crystalline powder | - |

| Solubility | - | Soluble in water and alcohol | - |

| INCI Name | This compound | ALLANTOIN | - |

| CAS Number | 4207-40-3 | 97-59-6 | 65-82-7 |

Note: Detailed physicochemical data for the combined this compound molecule is limited in publicly available literature.

Biological Activity and Mechanism of Action

The biological activity of this compound is largely inferred from the well-documented properties of allantoin. It is primarily used in cosmetic formulations for its anti-seborrheic and healing properties, and it is also known to soothe irritated skin.

Anti-inflammatory and Soothing Effects

Allantoin exhibits significant anti-inflammatory properties. It is believed to modulate inflammatory pathways by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. This is thought to occur through the inhibition of NF-κB signaling in immune cells, which in turn reduces oxidative stress and inflammation in the dermis.

Wound Healing and Cell Proliferation

Allantoin is a well-known wound-healing agent. It stimulates the proliferation of fibroblasts and keratinocytes, which are crucial for the regeneration of the epidermis. In-vitro studies have demonstrated that allantoin treatment can lead to increased DNA synthesis and mitotic activity in fibroblasts. This proliferative effect contributes to the re-establishment of normal skin architecture after injury.

Keratolytic and Moisturizing Activity

Allantoin possesses keratolytic properties, meaning it helps to soften and shed the outer layer of the skin (stratum corneum). It achieves this by disrupting the cohesion between corneocytes, which aids in the removal of dead skin cells and improves skin smoothness. Furthermore, allantoin enhances skin hydration by increasing the water content of the extracellular matrix.

Anti-Seborrheic Properties

The anti-seborrheic action of this compound is a key feature for its use in cosmetics. While the precise mechanism for the complex is not detailed, it is likely related to the combined effects of allantoin's anti-inflammatory and keratolytic actions. Seborrheic dermatitis is often associated with inflammation and an overproduction of sebum. By reducing inflammation and regulating skin cell turnover, this compound may help to control the symptoms of seborrhea.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available. However, the following are standard in-vitro assays used to evaluate the known biological activities of allantoin, which would be applicable to the complex.

In-Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and the cells are pre-incubated for 1 hour.

-

Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response and the plate is incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

In-Vitro Wound Healing Assay: Keratinocyte Scratch Assay

This assay evaluates the effect of a compound on cell migration and proliferation, which are key processes in wound healing.

Methodology:

-

Cell Culture: Human keratinocytes (HaCaT cells) are cultured to confluence in a 6-well plate.

-

Scratch Formation: A sterile 200 µL pipette tip is used to create a linear "scratch" in the cell monolayer.

-

Treatment: The cells are washed with PBS to remove debris and then incubated with a culture medium containing different concentrations of the test compound. A control group receives the medium without the test compound.

-

Image Acquisition: Images of the scratch are captured at 0 hours and at various time points (e.g., 12, 24, and 48 hours) using a microscope with a camera.

-

Data Analysis: The width of the scratch is measured at different points using image analysis software. The rate of wound closure is calculated as the percentage of the initial scratch area that has been repopulated by cells over time.

Signaling Pathways

The signaling pathways modulated by allantoin are central to its therapeutic effects. While pathways specific to this compound have not been elucidated, the known pathways for allantoin provide a strong foundation for understanding its mechanism of action.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of allantoin are, in part, attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by Allantoin.

Modulation of the MAP Kinase Signaling Pathway in Keratinocytes

Allantoin's proliferative effects on keratinocytes may involve the modulation of the Mitogen-Activated Protein (MAP) Kinase pathway, particularly the ERK1/2 cascade, which is a key regulator of cell proliferation and differentiation.

Caption: Potential modulation of the MAP Kinase pathway by Allantoin.

Quantitative Data Summary

Quantitative data specifically for this compound is not available in the reviewed literature. The following table summarizes relevant quantitative data for allantoin from published studies.

Table 2: Summary of Quantitative Data for Allantoin

| Parameter | Study Type | Model | Concentration/Dose | Result | Reference |

| Anti-inflammatory Activity | In-vitro | LPS-stimulated RAW 264.7 macrophages | - | Downregulation of TNF-α and IL-6 | |

| Wound Healing | In-vivo | Rat excision wound model | 5% allantoin emulsion | Significant increase in wound contraction and re-epithelialization | - |

| Keratinocyte Proliferation | In-vitro | HaCaT cells | - | Increased DNA synthesis and mitotic activity |

Note: The specific concentrations and quantitative measures were not consistently reported in the general literature reviewed. This table represents the qualitative findings.

Conclusion and Future Directions

This compound is a promising cosmetic ingredient that combines the well-established benefits of allantoin with the amino acid methionine. While its use in skincare for soothing, conditioning, and anti-seborrheic purposes is acknowledged, there is a clear need for dedicated scientific research to fully elucidate its specific properties and mechanisms of action. Future studies should focus on:

-

Definitive Synthesis and Characterization: A detailed, publicly available protocol for the synthesis and full physicochemical characterization of this compound.

-

In-Vitro and In-Vivo Studies: Direct comparative studies of this compound against allantoin and N-acetyl methionine to determine any synergistic or unique effects on inflammation, wound healing, and sebum production.

-

Mechanism of Action: Investigation into the specific signaling pathways modulated by the complex molecule to understand its effects at a molecular level.

-

Clinical Trials: Well-controlled clinical trials to substantiate the efficacy and safety of this compound in cosmetic and dermatological applications.

By addressing these research gaps, the full potential of this compound as a valuable ingredient in skincare and therapeutic formulations can be realized.

References

Unveiling the Physicochemical Landscape of Allantoin Acetyl Methionine Powder: A Technical Guide

For Immediate Release

[City, State] – Allantoin Acetyl Methionine, a synergistic complex integrating the soothing and regenerative properties of Allantoin with the essential amino acid benefits of Methionine, presents a compelling ingredient for the pharmaceutical and cosmetic industries. This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, delineating the key physicochemical characteristics of this compound powder. The following sections provide a comprehensive overview of its properties, standardized experimental protocols for their determination, and a visualization of its potential biological interactions.

Physicochemical Properties

This compound is a complex of Allantoin and N-Acetyl-DL-Methionine.[1] While specific experimental data for the complex is not extensively available in public literature, the properties of its individual components provide a foundational understanding.

Table 1: General Physicochemical Data

| Property | This compound | Allantoin | N-Acetyl-L-Methionine |

| Chemical Name | N-acetyl-DL-methionine, compound with (2,5-dioxo-4-imidazolidine)urea (1:1)[2] | (2,5-dioxo-4-imidazolidinyl) urea[3] | (2S)-2-acetamido-4-(methylsulfanyl)butanoic acid[4] |

| CAS Number | 4207-40-3[5][6] | 97-59-6 | 65-82-7[7] |

| Molecular Formula | C11H19N5O6S[6] | C4H6N4O3 | C7H13NO3S[4] |

| Molar Mass | 349.36 g/mol [6] | 158.12 g/mol | 191.25 g/mol [8] |

| Appearance | White powder or crystals (inferred) | White, odorless, crystalline powder[3] | White crystals or powder[4] |

Table 2: Solubility and Thermal Properties

| Property | Allantoin | N-Acetyl-L-Methionine |

| Melting Point | 225–230°C with decomposition[9] | 101.0-107.0°C[4] |

| Solubility in Water | 0.5% at 25°C[10] | 30.7% at 25°C[11] |

| Solubility in Other Solvents | Very slightly soluble in alcohols; insoluble in oils and apolar solvents.[10] | Soluble in methanol (B129727) (50 mg/mL).[7] |

Experimental Protocols for Powder Characterization

To ascertain the precise physicochemical characteristics of this compound powder, the following standardized experimental protocols are recommended.

Determination of Bulk Density and Tapped Density

The bulk and tapped densities of a powder are critical indicators of its flowability and compressibility. These properties can be determined using the methods outlined in the United States Pharmacopeia (USP) General Chapter <616>.[12][13][14][15][16]

Methodology (Based on USP <616>):

-

Bulk Density (Method I - Graduated Cylinder):

-

A known mass of the this compound powder is gently introduced into a calibrated graduated cylinder.

-

The volume occupied by the powder is recorded as the bulk volume.

-

Bulk density is calculated as the ratio of the mass of the powder to its bulk volume (g/mL).

-

-

Tapped Density:

-

The same graduated cylinder containing the powder is subjected to a fixed number of mechanical taps (B36270) using a tapping apparatus.

-

The volume of the powder is recorded after tapping until a constant volume is achieved. This is the tapped volume.

-

Tapped density is calculated as the ratio of the mass of the powder to its tapped volume (g/mL).

-

-

Measures of Powder Compressibility:

-

Carr's Index: Calculated using the formula: ((Tapped Density - Bulk Density) / Tapped Density) x 100

-

Hausner Ratio: Calculated as: Tapped Density / Bulk Density

-

Particle Size Analysis by Optical Microscopy

Particle size and distribution are fundamental properties that influence dissolution rates, bioavailability, and formulation uniformity. Optical microscopy, as detailed in USP General Chapter <776>, provides a direct method for characterization.[17][18][19]

Methodology (Based on USP <776>):

-

Sample Preparation: A small, representative sample of the this compound powder is dispersed in a suitable non-dissolving mounting medium on a clean microscope slide. A coverslip is placed over the dispersion.

-

Microscopic Examination: The slide is examined under a calibrated light microscope.

-

Image Analysis: A calibrated imaging system is used to capture images of the particles. The size (e.g., Feret's diameter, equivalent spherical diameter) of a statistically significant number of particles is measured.

-

Data Analysis: The particle size distribution is determined and can be represented as a histogram or by calculating various statistical parameters (e.g., D10, D50, D90).

Stability Testing

Stability testing is crucial to determine the re-test period or shelf life and to recommend storage conditions. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stability testing of new drug substances.[20][21][22]

Methodology (Based on ICH Q1A(R2)):

-

Batch Selection: At least three primary batches of this compound powder should be used for formal stability studies.

-

Storage Conditions: Samples are stored under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.

-